![molecular formula C16H12Cl2N2S B2626187 (E)-2-((2,3-dichlorobenzylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile CAS No. 142994-73-8](/img/structure/B2626187.png)
(E)-2-((2,3-dichlorobenzylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile
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Description
(E)-2-((2,3-dichlorobenzylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile is a useful research compound. Its molecular formula is C16H12Cl2N2S and its molecular weight is 335.25. The purity is usually 95%.
BenchChem offers high-quality (E)-2-((2,3-dichlorobenzylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-2-((2,3-dichlorobenzylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Importance
The synthesis and biological importance of thiophene derivatives, including those related to the compound , are highlighted in the literature. Thiophene and its derivatives, like 2-(thio)ureabenzothiazoles (TBTs and UBTs), are known for their wide spectrum of biological activities. These compounds are of great interest in medicinal chemistry due to their potential as therapeutic agents. The synthetic methodologies for these compounds have evolved from 1935 to the present, offering a variety of substituents and demonstrating their significance in the design of new pharmacophores (M. Rosales-Hernández et al., 2022).
Catalytic Applications and Environmental Impact
Further research delves into the environmental aspects and catalytic applications of thiophene derivatives. Studies on the biodegradation and toxicity of condensed thiophenes found in petroleum products shed light on the environmental impact of these compounds. These studies are crucial for understanding the fate of thiophene derivatives in petroleum-contaminated environments and their potential toxicity (K. Kropp & P. Fedorak, 1998).
Chemical Properties and Synthetic Methods
The chemical properties and synthetic methods for creating tetrahydrobenzo[b]pyrans, closely related to the compound , are explored through organocatalytic approaches. These methods demonstrate the versatility and significance of thiophene derivatives in organic synthesis, highlighting their applications in creating heterocyclic compounds of pharmaceutical interest (H. Kiyani, 2018).
properties
IUPAC Name |
2-[(E)-(2,3-dichlorophenyl)methylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2N2S/c17-13-6-3-4-10(15(13)18)9-20-16-12(8-19)11-5-1-2-7-14(11)21-16/h3-4,6,9H,1-2,5,7H2/b20-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVBGHRBWGMEPDJ-AWQFTUOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)N=CC3=C(C(=CC=C3)Cl)Cl)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC2=C(C1)C(=C(S2)/N=C/C3=C(C(=CC=C3)Cl)Cl)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-((2,3-dichlorobenzylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile |
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